molecular formula C16H16O B14583823 1-(4-Methylphenyl)-2,3-dihydro-1H-inden-1-ol CAS No. 61561-59-9

1-(4-Methylphenyl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B14583823
CAS No.: 61561-59-9
M. Wt: 224.30 g/mol
InChI Key: KYFKUNVWABVHRY-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2,3-dihydro-1H-inden-1-ol is an organic compound with a unique structure that includes an indene ring system substituted with a hydroxyl group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-2,3-dihydro-1H-inden-1-ol typically involves the cyclization of appropriate precursors. One common method involves the Friedel-Crafts alkylation of 4-methylacetophenone with cyclopentadiene, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) for the alkylation step and reducing agents like sodium borohydride (NaBH4) for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution: HNO3, Br2

Major Products

    Oxidation: 1-(4-Methylphenyl)-2,3-dihydro-1H-inden-1-one

    Reduction: 1-(4-Methylphenyl)-2,3-dihydroindene

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

1-(4-Methylphenyl)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: An aromatic ketone with similar structural features but lacking the indene ring system.

    1-(4-Methylphenyl)-1-propanol: A related alcohol with a simpler structure.

Uniqueness

1-(4-Methylphenyl)-2,3-dihydro-1H-inden-1-ol is unique due to its indene ring system, which imparts distinct chemical and physical properties

Properties

CAS No.

61561-59-9

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1-(4-methylphenyl)-2,3-dihydroinden-1-ol

InChI

InChI=1S/C16H16O/c1-12-6-8-14(9-7-12)16(17)11-10-13-4-2-3-5-15(13)16/h2-9,17H,10-11H2,1H3

InChI Key

KYFKUNVWABVHRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCC3=CC=CC=C32)O

Origin of Product

United States

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